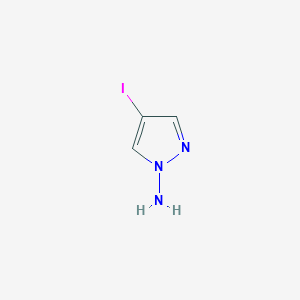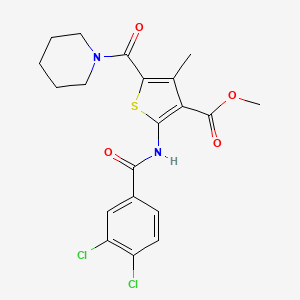
1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one is a synthetic organic compound that belongs to the class of imidazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one typically involves the reaction of 2-fluorobenzylamine with piperidin-4-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one
- 1-(2-Bromobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one
- 1-(2-Methylbenzyl)-3-(piperidin-4-yl)imidazolidin-2-one
Uniqueness
1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one is unique due to the presence of the fluorine atom in the benzyl group, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in certain applications.
Properties
Molecular Formula |
C15H20FN3O |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-piperidin-4-ylimidazolidin-2-one |
InChI |
InChI=1S/C15H20FN3O/c16-14-4-2-1-3-12(14)11-18-9-10-19(15(18)20)13-5-7-17-8-6-13/h1-4,13,17H,5-11H2 |
InChI Key |
ZEEVKYPULDLZDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2CCN(C2=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B11780561.png)

![2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11780581.png)



